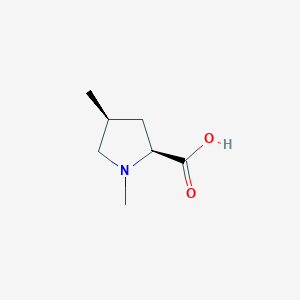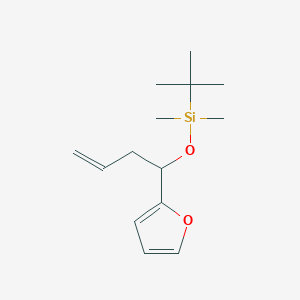
1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene is an organic compound that features a furan ring and a silyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the silyl ether group: This step involves the reaction of the furan derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the but-3-ene moiety: This can be accomplished through various methods, including Wittig reactions or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the but-3-ene moiety can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to substitute the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the double bond can yield the corresponding alkane.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have biological activity and could be investigated for potential therapeutic applications.
Medicine: The compound could be used in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It may find applications in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The silyl ether group can protect reactive sites during chemical reactions, allowing for selective transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trimethylsilyloxy)-1-(furan-2-yl)-but-3-ene: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
1-(Tert-butyldimethylsilyloxy)-1-(thiophen-2-yl)-but-3-ene: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene is unique due to the combination of the furan ring and the silyl ether group, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H24O2Si |
|---|---|
Poids moléculaire |
252.42 g/mol |
Nom IUPAC |
tert-butyl-[1-(furan-2-yl)but-3-enoxy]-dimethylsilane |
InChI |
InChI=1S/C14H24O2Si/c1-7-9-13(12-10-8-11-15-12)16-17(5,6)14(2,3)4/h7-8,10-11,13H,1,9H2,2-6H3 |
Clé InChI |
WWKRURBFKHWENK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(CC=C)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)
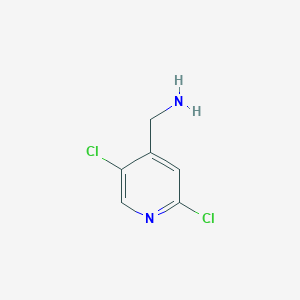
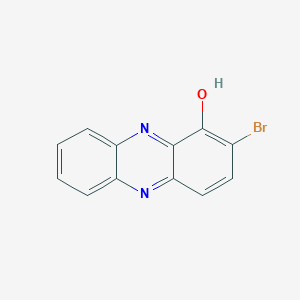
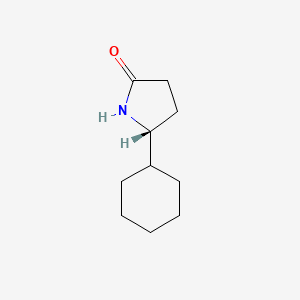
![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)

![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
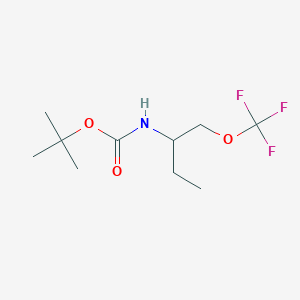
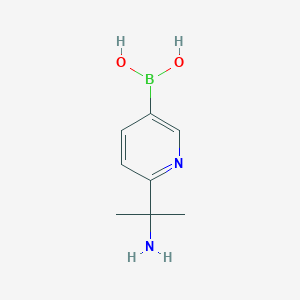
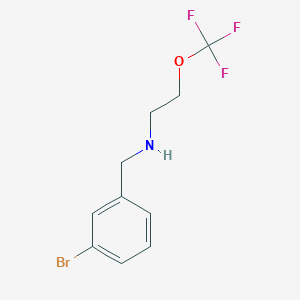

![1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)
![((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B15052480.png)
